3,3-Diphenylpropanamide

Autoimmune Disease Th17 Cell Differentiation Nuclear Receptor Pharmacology

3,3-Diphenylpropanamide (CAS 7474-19-3) is a validated pharmaceutical intermediate, essential for synthesizing Lercanidipine impurities and developing selective RORγt inverse agonists. Its unique diphenylpropanamide scaffold provides a hydrophobic anchor for target engagement, and minor structural alterations drastically shift selectivity profiles, making generic substitution unreliable. This compound is supported by co-crystal structures (PDB: 7q1p) enabling structure-based drug design. Ensure your procurement delivers a characterized reference standard for analytical method validation and quality control in commercial production.

Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
CAS No. 7474-19-3
Cat. No. B1606675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Diphenylpropanamide
CAS7474-19-3
Molecular FormulaC15H15NO
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(=O)N)C2=CC=CC=C2
InChIInChI=1S/C15H15NO/c16-15(17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2,(H2,16,17)
InChIKeyDYMSJANEHGEKSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Diphenylpropanamide: A Versatile Amide Scaffold for Targeted Biological Research and Pharmaceutical Intermediate Procurement


3,3-Diphenylpropanamide (CAS 7474-19-3) is a synthetic organic compound belonging to the diphenylpropanamide class, characterized by a propanamide backbone substituted with two phenyl groups at the 3-position . It serves as a foundational scaffold for generating a diverse array of bioactive derivatives and is recognized as a key pharmaceutical intermediate, notably in the synthesis of Lercanidipine impurities [1]. The compound's structure enables diverse interactions with biological targets, including nuclear receptors, ion channels, and enzymes, making it a valuable building block in medicinal chemistry research [2].

3,3-Diphenylpropanamide: Why Generic Amide Substitution Fails to Replicate Targeted Biological and Synthetic Utility


Generic substitution of 3,3-diphenylpropanamide with other simple amides or even structurally related diphenylpropanamide derivatives is unreliable due to the extreme sensitivity of biological activity to specific N-substituents and the core scaffold's unique physicochemical properties [1]. While the 3,3-diphenylpropanamide core provides a crucial hydrophobic anchor for target engagement, minor alterations, such as methylation or benzothiazole addition, can drastically alter selectivity profiles for receptors like RORγ or enzymes like butyrylcholinesterase, as evidenced by crystallographic and SAR studies [2][3]. Consequently, procurement decisions must be guided by precise quantitative evidence of a compound's activity in a specific, validated assay context, not merely its membership in the amide or diphenylpropanamide chemical class.

3,3-Diphenylpropanamide: Quantitative Evidence Guide for Procurement and Scientific Selection


RORγt Antagonism: Selective Transcriptional Inhibition by Diphenylpropanamide 4n

The diphenylpropanamide derivative 4n demonstrated potent and selective inhibition of the transcriptional activity of the RORγt isoform without affecting RORα in a cellular context [1]. This contrasts with many other RORγ ligands, which often show poor selectivity or weaker cellular potency. The compound also suppressed human TH17 cell differentiation at submicromolar concentrations [1].

Autoimmune Disease Th17 Cell Differentiation Nuclear Receptor Pharmacology

T-Type Calcium Channel Inhibition: Potent Blockade by 3,3-Diphenylpropanoyl Piperazine 1h

Compound 1h, a 3,3-diphenylpropanoyl piperazine derivative, exhibited an IC50 of 0.83 μM against the T-type calcium channel in an in vitro assay [1]. This level of potency is notable within the context of T-type calcium channel blockers, as many early-stage compounds in this class often exhibit IC50 values in the high micromolar range or lack sufficient selectivity.

Neuropathic Pain Epilepsy Ion Channel Pharmacology

Anthelmintic Activity: Diphenylpropanamide Derivatives VII and VIII Outperform Albendazole

Synthesized 3,3-diphenylpropanamide derivatives VII and VIII demonstrated superior anthelmintic activity compared to the standard drug albendazole, as measured by significantly reduced paralyzing and death times in both housefly and earthworm models at doses of 50 and 100 mg/mL [1].

Antiparasitic Agents Anthelmintic Drug Discovery Neglected Tropical Diseases

Antimicrobial Spectrum: Broad Activity of Derivatives IV, VII, and VIII Against Bacterial and Fungal Strains

At a concentration of 50 μg/mL, 3,3-diphenylpropanamide derivatives IV, VII, and VIII exhibited significant activity against Gram-negative bacterial strains (E. coli, P. aeruginosa) comparable to ciprofloxacin, and against fungal strains (C. albicans, A. niger) comparable to griseofulvin [1].

Antibacterial Agents Antifungal Agents Antimicrobial Resistance

Butyrylcholinesterase Inhibition: Crystallographically Defined Binding Mode of a Diphenylpropanamide Derivative

A derivative of 3,3-diphenylpropanamide, specifically N-[(2R)-3-[(cyclohexylmethyl)amino]-2-hydroxypropyl]-3,3-diphenylpropanamide, has been co-crystallized with human butyrylcholinesterase (BChE), providing an atomic-level, experimentally determined binding pose [1]. This structural information provides a definitive advantage over many other BChE inhibitors, for which only computational docking models are available.

Alzheimer's Disease Cholinesterase Inhibitors Structural Biology

Antioxidant and Antiproliferative Activity: Diphenylpropionamide Derivatives Exhibit Cellular Protection and Low Toxicity

A series of synthetic diphenylpropionamide derivatives, derived from 2,2- and 3,3-diphenylpropionic acids, demonstrated significant in vitro antioxidant activity by scavenging ABTS radicals and reducing ROS/NO production in LPS-stimulated J774.A1 macrophages [1]. Importantly, these compounds were shown to be non-toxic to the cell lines used, indicating a favorable safety profile [1].

Antioxidants Cytoprotection QSAR

3,3-Diphenylpropanamide: Targeted Research and Industrial Applications Guided by Quantitative Evidence


Pharmaceutical Reference Standard for Lercanidipine Impurity Profiling

N-Methyl-3,3-diphenylpropanamide, a direct derivative of 3,3-diphenylpropanamide, is established as Lercanidipine Impurity 27 [1]. Procurement of this compound as a characterized reference standard is essential for analytical method development, validation (AMV), and quality control (QC) in the commercial production of the antihypertensive drug Lercanidipine, ensuring compliance with ANDA requirements [1].

Lead Compound for RORγt-Targeted Autoimmune Disease Research

The diphenylpropanamide core, as exemplified by compound 4n, provides a validated starting point for medicinal chemistry programs aimed at developing selective RORγt inverse agonists or antagonists [1]. The demonstrated cellular selectivity against RORα and the ability to suppress Th17 differentiation at submicromolar concentrations [1] makes this scaffold highly attractive for designing novel therapeutics for psoriasis, multiple sclerosis, and inflammatory bowel disease.

Scaffold for Developing Novel Anthelmintic and Antimicrobial Agents

The 3,3-diphenylpropanamide framework, when coupled with specific amino acid moieties, yields derivatives (VII, VIII) with superior in vitro anthelmintic activity compared to albendazole and comparable antimicrobial activity to ciprofloxacin and griseofulvin [1]. This scaffold is therefore ideal for further lead optimization and in vivo evaluation against drug-resistant parasitic and microbial pathogens.

Structural Biology Tool for Butyrylcholinesterase (BChE) Inhibitor Design

The co-crystal structure of a 3,3-diphenylpropanamide derivative bound to human BChE (PDB: 7q1p) provides an invaluable atomic-resolution template for structure-based drug design [1]. Researchers can utilize this structural data to rationally design more potent and selective BChE inhibitors with improved pharmacokinetic properties for potential Alzheimer's disease therapies, a significant advantage over compounds lacking such experimental data [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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